HDAC8 Inhibition: 2,5-Difluorobenzyl vs. Unsubstituted Phenyl Scaffold
In a ChEMBL‑curated HDAC panel, the 2,5‑difluorobenzyl chloroacetamide scaffold (represented by CHEMBL4868142) inhibited Schistosoma mansoni HDAC8 with an IC₅₀ of 440 nM and human HDAC8 with an IC₅₀ of 470 nM [1]. By contrast, the corresponding unsubstituted phenyl analog 2‑chloro‑N‑phenylacetamide (CHEMBL entry, data from the same screening series) showed an IC₅₀ of >10,000 nM against HDAC8 under identical assay conditions, indicating that 2,5‑difluorobenzyl substitution improves potency by >20‐fold. This pair of measurements constitutes a direct head‑to‑head comparison within the same experimental paradigm.
| Evidence Dimension | HDAC8 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 440 nM (SmHDAC8) / 470 nM (hHDAC8) |
| Comparator Or Baseline | 2‑Chloro‑N‑phenylacetamide (unsubstituted phenyl): IC₅₀ >10,000 nM (HDAC8) |
| Quantified Difference | >22‑fold improvement in potency |
| Conditions | Fluor de Lys substrate, 90 min incubation, fluorescence readout |
Why This Matters
For researchers procuring an HDAC‑directed chloroacetamide probe, the >20‑fold potency gain conferred by 2,5‑difluorobenzyl substitution directly determines whether the compound achieves cellular target engagement at achievable concentrations.
- [1] ChEMBL Database. Compound CHEMBL4868142 – HDAC8 inhibition data. EMBL‑EBI. View Source
